Iobenguane Iobenguane Iobenguane sulfate I-123 is a radiopharmaceutical used in gamma-scintigraphy of adrenergically inervated tissues.
Iobenguane sulfate i-123 is a Radioactive Diagnostic Agent. The mechanism of action of iobenguane sulfate i-123 is as a Radiopharmaceutical Activity.
Iobenguane Sulfate I-123 is the neurotransmitter analogue 3-nitrobenzylguanidine conjugated to iodine I 123 and used as a gamma-emitting imaging agent. The adrenergic tissue uptake and storage of I-123 metaiodobenzylguanidine (I-123 MIBG) mimics that of norepinephrine (NE). The distribution of this agent enables the scintigraphic imaging of neural crest tumors, such as neuroblastoma and pheochromocytoma.
See also: Iobenguane I-123 (has active moiety).
Brand Name: Vulcanchem
CAS No.: 80663-95-2
VCID: VC0530713
InChI: InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4;
SMILES: C1=CC(=CC(=C1)I)CN=C(N)N
Molecular Formula: C16H22I2N6O4S
Molecular Weight: 640.3 g/mol

Iobenguane

CAS No.: 80663-95-2

Cat. No.: VC0530713

Molecular Formula: C16H22I2N6O4S

Molecular Weight: 640.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Iobenguane - 80663-95-2

Specification

CAS No. 80663-95-2
Molecular Formula C16H22I2N6O4S
Molecular Weight 640.3 g/mol
IUPAC Name 2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid
Standard InChI InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4;
Standard InChI Key XNACDNPGABUBFR-FKNPGSCZSA-N
Isomeric SMILES C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O
SMILES C1=CC(=CC(=C1)I)CN=C(N)N
Canonical SMILES C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O
Appearance Solid powder
Boiling Point 100°C
Melting Point 0°C

Introduction

Mechanism of Action

Radiopharmaceutical Dynamics

When labeled with I-123 (half-life: 13.2 hours), iobenguane serves as a gamma-emitting tracer for scintigraphic imaging. The 159 keV gamma photons emitted by I-123 are ideal for single-photon emission computed tomography (SPECT), providing high-resolution images of tumor localization . Conversely, I-131 (half-life: 8.02 days) emits beta particles (β\beta^-) with a maximum energy of 606 keV, which induce DNA damage and apoptosis in targeted cells .

Table 1: Key Properties of Iobenguane Isotopes

PropertyI-123 IobenguaneI-131 Iobenguane
Primary EmissionGamma (159 keV)Beta (β\beta^-)
Half-Life13.2 hours8.02 days
Diagnostic UseTumor localizationTherapeutic irradiation
Typical Activity74–370 MBq18,500 MBq (500 mCi)
Shielding Requirement0.04 cm Pb (50% reduction)2.16 cm Pb (99.9% reduction)

Diagnostic Applications

Scintigraphic Imaging of Neuroendocrine Tumors

Iobenguane I-123 scintigraphy (MIBG imaging) remains the gold standard for detecting pheochromocytomas and neuroblastomas, with a sensitivity of 83–100% and specificity of 95–100% . Patients receive an intravenous injection of 370 MBq (10 mCi) of I-123 iobenguane, followed by whole-body SPECT imaging at 24 and 48 hours. Tumors appear as focal areas of increased radiotracer uptake, distinguishable from background activity in the liver, spleen, and salivary glands .

A pivotal advancement is the high-specific-activity (HSA) I-123 formulation, which reduces nonspecific binding and improves tumor-to-background ratios. In a phase 1 trial, HSA iobenguane achieved a heart-to-mediastinum (H/M) ratio of 2.4 ± 0.3, compared to 1.8 ± 0.2 for conventional preparations (p<0.01p < 0.01) . This enhancement allows detection of subcentimeter lesions, particularly in recurrent or metastatic disease .

Myocardial Sympathetic Innervation Assessment

In cardiology, I-123 iobenguane evaluates sympathetic denervation in heart failure patients. A H/M ratio ≥1.6 predicts lower one- and two-year mortality risks in NYHA Class II/III patients with left ventricular ejection fraction ≤35% . This application leverages the compound’s uptake in cardiac adrenergic neurons, which degenerate in advanced heart failure .

Therapeutic Uses

I-131 Iobenguane for Metastatic Pheochromocytoma

The FDA-approved regimen for Azedra involves a dosimetric dose (185–222 MBq) to calculate tumor radiation absorption, followed by two therapeutic doses of 18,500 MBq (500 mCi) for patients >62.5 kg or 296 MBq/kg (8 mCi/kg) for lighter individuals . In the pivotal IB12B trial, 25% of patients achieved ≥50% reduction in antihypertensive medications for ≥6 months, while 22% showed objective tumor responses per RECIST 1.0 criteria . Median progression-free survival was 14.7 months, with 53% of responders maintaining benefits for ≥6 months .

Pharmacokinetics and Dosimetry

Metabolism and Excretion

Hepatic metabolism converts <10% of iobenguane to m-iodohippuric acid (MIHA), an inactive metabolite excreted renally . The majority (70–90%) is eliminated unchanged via glomerular filtration, with a biological half-life of 24–48 hours . Fecal excretion accounts for <1% of the dose .

Table 2: Radiation Dosimetry of I-131 Iobenguane

OrganAbsorbed Dose (mGy/MBq)
Liver1.2 ± 0.3
Spleen1.5 ± 0.4
Kidneys0.8 ± 0.2
Red Marrow0.3 ± 0.1
Total Body0.4 ± 0.1

Future Directions

Ongoing research explores iobenguane’s potential in other NETs, such as medullary thyroid carcinoma and carcinoid tumors. Phase 2 trials combining I-131 iobenguane with checkpoint inhibitors (e.g., pembrolizumab) aim to enhance antitumor immunity . Additionally, novel formulations with alpha-emitters (e.g., Astatine-211) may improve therapeutic ratios by reducing off-target irradiation .

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